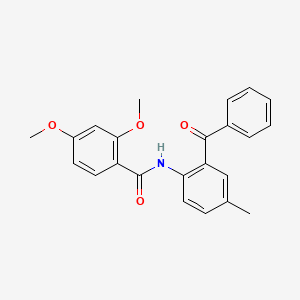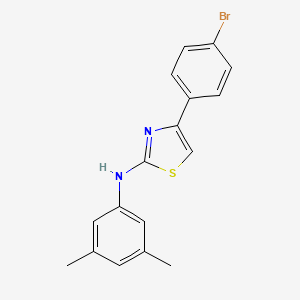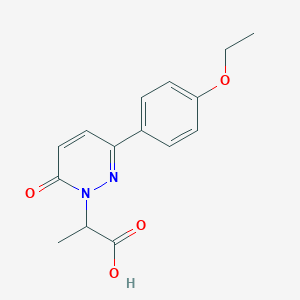
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product.Molecular Structure Analysis
The structure of similar compounds is established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis
Similar compounds are white powders that are soluble in polar solvents such as DMSO and DMF. They have a melting point of 118°C and a boiling point of 451.8°C. These compounds are stable under normal conditions and do not decompose easily.科学的研究の応用
Chemical Oxidation Studies
- The study of chemical oxidation processes of similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveals insights into the oxidation of methyl groups and the formation of various derivatives, which can be pertinent to understanding the behavior of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide under similar conditions (Adolphe-Pierre et al., 1998).
Synthesis of New Compounds
- Research on the synthesis of new compounds utilizing similar molecular structures, like the tridentate ligand containing a 1H-indol-3-yl group, demonstrates the potential for creating biologically active metal complexes. This provides a framework for exploring the applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in forming new bioactive compounds (Al‐Hamdani & Al Zoubi, 2015).
Studies in Organic Chemistry
- Investigations into the reactions of similar compounds, such as N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide, with various isocyanates, have implications for the understanding of the reactivity and potential applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in organic synthesis (Braña et al., 1990).
Biological Activity Research
- The study of the biological activity of compounds structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, provides insights into potential biological applications, including exploring their activity as para-amino benzoic acid antagonists and CYP3A2 substrates (Avdeenko et al., 2020).
Progesterone Receptor Modulators
- Research on pyrrole-oxindole progesterone receptor modulators, including compounds with a 1H-indol-5-yl structure, highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in the development of new agents for female healthcare applications (Fensome et al., 2008).
作用機序
Similar compounds have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety.
Safety and Hazards
The safety of similar compounds has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
将来の方向性
特性
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLECNDPVUCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)



![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B2802249.png)